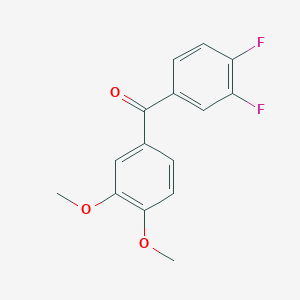

3,4-Difluoro-3',4'-dimethoxybenzophenone

Description

Contextualization within Fluorinated and Methoxylated Benzophenone (B1666685) Chemistry

The properties of 3,4-Difluoro-3',4'-dimethoxybenzophenone are best understood by considering the distinct contributions of its fluorine and methoxy (B1213986) substituents.

Fluorinated Benzophenones: The introduction of fluorine into organic molecules, including benzophenones, is a widely used strategy in medicinal chemistry and materials science. nih.gov Fluorination can substantially enhance the photostability and modulate the spectroscopic properties of compounds. nih.govnih.gov In medicinal chemistry, fluorine substitution is known to alter metabolic stability, binding affinity to biological targets, and lipophilicity, often leading to improved pharmacokinetic profiles. nih.govnih.gov Fluorinated benzophenones, for instance, have been investigated as multipotent agents for conditions like Alzheimer's disease. nih.gov

Methoxylated Benzophenones: Methoxy groups, being strong electron-donating substituents, significantly influence the electronic and biological properties of the benzophenone core. They are prevalent in many naturally occurring benzophenones that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov In synthetic chemistry, methoxy-substituted benzophenones serve as crucial intermediates. For example, they are precursors in the synthesis of complex heterocyclic systems like anthraquinones and isoquinolines. rsc.org The methoxy groups can also be demethylated to yield hydroxybenzophenones, further expanding their synthetic utility. google.com

The dual functionalization in this compound combines these attributes, suggesting a molecule with potentially enhanced stability, unique photophysical properties, and tailored biological activity.

| Feature | Fluorinated Benzophenones | Methoxylated Benzophenones |

| Primary Electronic Effect | Electron-withdrawing | Electron-donating |

| Key Applications | Medicinal Chemistry (metabolic stability), Materials Science (photostability), Fluorophores nih.govnih.govnih.gov | Medicinal Chemistry (natural product mimics), Organic Synthesis (intermediates) nih.govrsc.org |

| Common Research Areas | Alzheimer's Disease Agents, Photophysical Probes nih.gov | Anticancer Agents, Anti-inflammatory Compounds nih.gov |

| Synthetic Role | Building blocks for complex fluorinated molecules | Precursors for heterocycles (e.g., xanthones, anthraquinones) rsc.org |

Strategic Importance of Substituted Benzophenones in Organic Synthesis and Materials Science

Substituted benzophenones are cornerstone building blocks in both organic synthesis and the development of advanced materials. Their strategic importance stems from the reactivity of the central ketone and the tunable properties of the aryl rings.

In Organic Synthesis: The benzophenone scaffold is a versatile platform for constructing more complex molecular architectures. Friedel-Crafts acylation remains a fundamental method for their synthesis, allowing for the combination of diverse substituted aromatic rings. chemijournal.com These ketones can then undergo a variety of transformations; for instance, reduction of the carbonyl group yields benzhydrols, which are themselves important pharmacophores. The aryl rings can be further functionalized, making benzophenones key intermediates in multi-step syntheses of pharmaceuticals and natural products. nih.gov

In Materials Science: The inherent photophysical properties of the benzophenone core make it highly valuable in materials science.

Polymers: Difluorobenzophenones are critical monomers in the production of high-performance polymers like Polyaryletherketones (PAEKs), which are prized for their exceptional thermal stability and mechanical strength. google.com

UV Curing and Coatings: Benzophenones are widely used as photoinitiators in UV-curing applications for inks, coatings, and adhesives. Upon UV irradiation, the benzophenone moiety can abstract a hydrogen atom, generating a radical that initiates polymerization. This property is exploited in creating cross-linked polymer networks. unimi.it

UV Absorption: Many substituted benzophenones are excellent UV absorbers and are incorporated into sunscreens, plastics, and food packaging to prevent photodegradation of products or protect skin from UV radiation. drugbank.com

Research Significance of the this compound Scaffold

While specific research focused exclusively on this compound is not extensively documented in peer-reviewed literature, its structural features suggest significant potential for future research. The scaffold combines an electron-deficient 3,4-difluorophenyl ring with an electron-rich 3,4-dimethoxyphenyl (veratryl) ring.

This "push-pull" electronic configuration is of fundamental interest in several fields:

Non-linear Optics: Molecules with strong intramolecular charge transfer characteristics, often arising from push-pull systems, are candidates for non-linear optical materials.

Medicinal Chemistry: The combination of fluorine atoms (for metabolic stability and binding) and methoxy groups (often found in bioactive natural products) makes this scaffold an attractive starting point for the design of novel therapeutic agents. The specific substitution pattern could be explored for its ability to selectively interact with biological targets. nih.gov

Photocatalysis and Electronics: The tailored electronic properties could be harnessed in the development of novel photocatalysts or as components in organic electronic materials where tuning of energy levels is crucial.

The synthesis of this compound would likely proceed via a Friedel-Crafts acylation, reacting 3,4-difluorobenzoyl chloride with veratrole (1,2-dimethoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride, a common and versatile method for preparing such diaryl ketones. chemguide.co.uk The exploration of its properties and applications remains a promising area for chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-13-6-4-10(8-14(13)20-2)15(18)9-3-5-11(16)12(17)7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDORMZWBUPNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374248 | |

| Record name | 3,4-Difluoro-3',4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-07-9 | |

| Record name | 3,4-Difluoro-3',4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3,4 Difluoro 3 ,4 Dimethoxybenzophenone

Precursor Identification and Retrosynthetic Planning

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For 3,4-Difluoro-3',4'-dimethoxybenzophenone, the most logical disconnection is at one of the carbon-carbon bonds between the central carbonyl group and one of the aromatic rings. This approach, known as a "transform," points toward a Friedel-Crafts acylation reaction, a classic and powerful method for forming aryl ketones.

This disconnection strategy generates two primary synthons, an acylium cation and an aromatic nucleophile. These synthons, in turn, correspond to two potential pairs of synthetic equivalents:

Route A: This route involves the acylation of 1,2-difluorobenzene (B135520) (the nucleophile) with a 3,4-dimethoxybenzoyl derivative (the electrophile precursor), such as 3,4-dimethoxybenzoyl chloride.

Route B: This alternative involves the acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) (the nucleophile) with a 3,4-difluorobenzoyl derivative (the electrophile precursor), such as 3,4-difluorobenzoyl chloride.

The choice between these routes depends on factors such as the commercial availability and cost of the precursors, as well as the anticipated regioselectivity and reactivity of the Friedel-Crafts reaction for each pair of reactants.

Direct Carbon-Carbon Bond Formation Approaches

Direct formation of the central carbonyl bridge is the most common and efficient strategy for synthesizing benzophenone (B1666685) derivatives.

Friedel-Crafts Acylation with Fluorinated and Dimethoxylated Precursors

The Friedel-Crafts acylation stands as the most prominent method for the synthesis of this compound. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

A documented synthesis of this specific compound utilizes the strategy outlined in Route A of the retrosynthetic analysis. In this approach, 1,2-difluorobenzene is acylated with 3,4-dimethoxybenzoyl chloride.

The success of a Friedel-Crafts acylation heavily relies on the choice of catalyst and the reaction conditions. A strong Lewis acid is required to generate the highly electrophilic acylium ion from the acyl chloride.

In a specific patented synthesis of (3,4-Difluorophenyl)-(3,4-dimethoxyphenyl)methanone, aluminum chloride (AlCl₃) is employed as the catalyst. The reaction is conducted in an inert solvent, dichloromethane (B109758) (CH₂Cl₂), to facilitate the reaction while remaining unreactive. The process involves the slow addition of the acyl chloride to a mixture of the 1,2-difluorobenzene and aluminum chloride at a controlled temperature, which is then allowed to proceed to completion at room temperature over several hours.

| Parameter | Condition |

|---|---|

| Aromatic Substrate | 1,2-Difluorobenzene |

| Acylating Agent | 3,4-Dimethoxybenzoyl chloride |

| Catalyst | Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Initial Temperature | 0 °C |

| Reaction Temperature | Room Temperature |

| Reaction Time | 16 hours |

Regioselectivity is a critical consideration in the Friedel-Crafts acylation of substituted benzenes. The existing substituents on the aromatic ring direct the position of the incoming acyl group. In the case of acylating 1,2-difluorobenzene, the fluorine atoms are deactivating yet ortho, para-directing. This means the incoming electrophile is directed to the positions ortho or para to the fluorine atoms. The successful synthesis of the target compound confirms that acylation occurs at the 4-position, which is para to one fluorine atom and meta to the other.

The alternative approach, acylating the highly activated 1,2-dimethoxybenzene (veratrole) ring, would present a different regiochemical challenge. The two methoxy (B1213986) groups are strongly activating and ortho, para-directing, which could potentially lead to a mixture of isomers.

The documented procedure for the acylation of 1,2-difluorobenzene reports a substantial yield. Following the 16-hour reaction period and subsequent workup involving an acidic wash, extraction, and purification by column chromatography, the desired product, (3,4-Difluorophenyl)-(3,4-dimethoxyphenyl)methanone, was isolated with a yield of 78%. Optimization of factors such as reaction time, temperature, and stoichiometry of the catalyst could potentially lead to further improvements in yield.

Alternative Acylation and Coupling Reactions

While Friedel-Crafts acylation is a primary method, other modern coupling reactions can also be employed for the synthesis of diaryl ketones. These methods can sometimes offer milder conditions or tolerance for a broader range of functional groups.

Suzuki-Miyaura Coupling: Carbonylative Suzuki-Miyaura reactions have been developed that can couple an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a carbon monoxide (CO) source. For this target, the reaction could involve coupling 3,4-difluorophenylboronic acid with 3,4-dimethoxybromobenzene.

Fukuyama Coupling: This palladium-catalyzed reaction couples a thioester with an organozinc reagent. It provides a route to unsymmetrical diaryl ketones under relatively mild, phosphine-free conditions.

Grignard Reagent Addition: An alternative two-step process involves the addition of a Grignard reagent, such as 3,4-difluorophenylmagnesium bromide, to 3,4-dimethoxybenzaldehyde. The resulting secondary alcohol is then oxidized using a standard oxidizing agent (e.g., chromic acid) to furnish the target ketone.

Sequential Functionalization Approaches

A less direct, multi-step strategy involves starting with a simpler, pre-formed benzophenone core and subsequently introducing the required functional groups (fluorine and methoxy groups). This approach is generally less efficient than direct coupling methods but can be a viable alternative if the required precursors for direct methods are unavailable or prohibitively expensive.

Introduction of Fluorine Substituents on Benzophenone Core

The incorporation of fluorine atoms into aromatic systems is a pivotal step in the synthesis of many specialized chemicals. nih.gov The properties of fluorine, such as its high electronegativity and relatively small size, can significantly alter the electronic and physical properties of a molecule. nih.gov Strategies for introducing fluorine onto a benzophenone precursor generally fall into two categories: building from pre-fluorinated starting materials or direct fluorination of an aromatic ring.

Nucleophilic Aromatic Substitution (SNA_r_): A common method involves the substitution of other leaving groups, such as nitro groups, with fluoride (B91410) ions. For instance, the synthesis of 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide is achieved through the reaction of its dinitro-precursor with reagents like tetrabutylammonium (B224687) fluoride or cesium fluoride. mdpi.com This approach could be adapted for a benzophenone core, where a dinitrobenzophenone intermediate is treated with a fluoride source.

Building from Fluorinated Precursors: A more direct and often higher-yielding approach is to use commercially available fluorinated compounds as starting materials. For the synthesis of this compound, starting with 1,2-difluorobenzene is a common strategy. This precursor can then be acylated with the appropriate benzoyl chloride derivative. The synthesis of 4,4′-difluorobenzophenone often starts with fluorobenzene, which is first reacted with formaldehyde (B43269) to give difluorodiphenylmethane, followed by oxidation. google.com

Modern fluorination methods have also been developed, leveraging organometallic and transition-metal catalysis to form C-F bonds, though these are often more complex and costly for bulk synthesis. nih.gov

| Method | Fluorinating Agent/Precursor | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Tetrabutylammonium fluoride (TBAF), Cesium fluoride (CsF) | Reaction with a nitro-substituted precursor in a solvent like THF. | Can be selective depending on the substrate. | mdpi.com |

| From Fluorinated Precursors | 1,2-difluorobenzene | Friedel-Crafts acylation with a benzoyl chloride and Lewis acid catalyst. | Often more direct, higher yields, utilizes readily available materials. | google.com |

| Modern Catalytic Methods | Various (e.g., Selectfluor) | Transition-metal or organocatalysis. | Can offer novel reactivity and selectivity. | nih.gov |

Methoxylation Strategies on Benzophenone Core

The introduction of methoxy groups onto an aromatic ring is typically more straightforward than fluorination. The most prevalent method is the Williamson ether synthesis, which involves the alkylation of a hydroxyl group.

Williamson Ether Synthesis: This classic method is widely used for preparing ethers. For benzophenone synthesis, a dihydroxybenzophenone (B1166750) precursor is treated with a strong base to deprotonate the hydroxyl groups, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. chemicalbook.com For example, 2-hydroxy-4-methoxybenzophenone can be prepared from 2,4-dihydroxybenzophenone (B1670367) by selective methylation using methyl halide in the presence of a base and a phase transfer catalyst. google.com

Catalytic Methoxylation: Modern methods include copper-catalyzed methoxylation of aryl halides. This approach avoids the need for a hydroxy-substituted precursor and instead uses a halogenated benzophenone. The reaction typically involves a copper(I) halide catalyst, a ligand, a base, and a solvent, reacting the aryl halide with a methoxy source. google.com This can be advantageous if the halogenated precursor is more accessible than the hydroxylated one.

| Method | Methylating Agent/Precursor | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Williamson Ether Synthesis | Methyl iodide, Dimethyl sulfate | Reaction of a dihydroxybenzophenone with a base (e.g., NaH, NaOH) and methylating agent. | High-yielding, reliable, well-established method. | chemicalbook.comgoogle.com |

| Catalytic Methoxylation | Methanol (B129727) or methoxides | Copper(I) halide catalyst, ligand, base, reaction with an aryl halide precursor. | Useful for substrates where the corresponding phenol (B47542) is not readily available. | google.com |

Advanced Synthetic Techniques

Catalytic Synthesis Protocols

Catalysis is fundamental to the efficient synthesis of benzophenones. The choice of catalyst can influence reaction rate, yield, and selectivity.

Lewis Acid Catalysis in Friedel-Crafts Acylation: The traditional synthesis of benzophenones relies heavily on Friedel-Crafts acylation, which requires a Lewis acid catalyst. google.com Aluminum chloride (AlCl₃) is the classic and most widely used catalyst for this transformation. google.com However, it must be used in stoichiometric amounts due to complexation with the product carbonyl group. Other Lewis acids, such as zinc chloride (ZnCl₂) and polyphosphoric acid, are also employed. google.com

Transition Metal Catalysis: More advanced protocols utilize transition metals. Palladium(II)/polyoxometalate systems have been shown to be highly efficient for the aerobic oxidation of alcohols to ketones, which can be a route to benzophenone synthesis. wikipedia.org Copper naphthenate has been used as a catalyst for the oxidation of diphenylmethane (B89790) to benzophenone. google.com Furthermore, palladium-catalyzed carbonylative coupling reactions, such as the Sonogashira coupling, provide a modern route to certain ketone structures. researchgate.net

| Catalytic Protocol | Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, ZnCl₂, BF₃ | Electrophilic Aromatic Substitution | Classic, versatile method; often requires stoichiometric catalyst. | google.comgoogle.com |

| Aerobic Oxidation | Palladium(II)/polyoxometalate | Alcohol Oxidation | Efficient conversion of secondary alcohols to ketones. | wikipedia.org |

| Diphenylmethane Oxidation | Copper naphthenate | C-H Oxidation | Direct oxidation route to the benzophenone core. | google.com |

Application of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. hilarispublisher.comhilarispublisher.com These principles are increasingly being applied to the synthesis of fine chemicals like benzophenones.

Use of Greener Solvents and Reagents: A key principle of green chemistry is the use of safer solvents. An environmentally friendly method for synthesizing Michler's ketone analogues involves a nucleophilic aromatic substitution reaction carried out in water, which is a reusable and non-toxic solvent. researchgate.net Other syntheses focus on reducing hazardous byproducts. For instance, a preparation of 2-hydroxy-4-methoxybenzophenone generates only salt and water as byproducts, making it an environmentally benign process. google.com

Alternative Energy Sources: The use of alternative energy sources, such as solar energy, aligns with green chemistry principles. egrassbcollege.ac.in Photoreduction reactions of benzophenone, for example, can be carried out using sunlight as the energy source and ethanol (B145695) as a green solvent, replacing more hazardous solvents like isopropyl alcohol. hilarispublisher.comegrassbcollege.ac.in While this specific reaction produces benzopinacol (B1666686) from benzophenone, it demonstrates the applicability of photochemical methods in the broader chemistry of benzophenones. hilarispublisher.comneliti.com

Catalysis and Atom Economy: The use of catalysts is inherently a green chemistry principle, as it allows for reactions to proceed with less energy and waste. google.com Developing catalytic systems that are highly efficient and can be used in small quantities, such as the copper-catalyzed methoxylation where the catalyst is only 5% of the substrate amount, improves the sustainability of the process. google.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Difluoro 3 ,4 Dimethoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For 3,4-Difluoro-3',4'-dimethoxybenzophenone, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A ¹H NMR spectrum would identify all the distinct proton environments in the molecule. It would be expected to show signals for the aromatic protons on both the difluorinated and dimethoxylated rings, as well as singlets for the two methoxy (B1213986) groups. The chemical shifts, coupling constants (J-values), and multiplicities of the aromatic signals would be crucial for confirming the substitution patterns on each ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon, the carbons of the two methoxy groups, and the aromatic carbons. The carbons directly bonded to fluorine atoms would appear as doublets due to C-F coupling, a key feature for assigning the signals of the difluorinated ring.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy would be a highly informative technique. It would show two distinct signals for the non-equivalent fluorine atoms at the C-3 and C-4 positions. The chemical shifts and the coupling between these two fluorine atoms would provide definitive evidence for their ortho relationship on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals from ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would establish the correlations between adjacent protons, helping to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound by measuring its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound. This precise measurement would allow for the unambiguous determination of its molecular formula, C₁₅H₁₂F₂O₃, by comparing the experimental mass to the calculated theoretical mass, thus confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule, which aids in its structural confirmation. A typical MS/MS experiment involves the selection of a precursor ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting product ions.

For this compound, the expected precursor ion would be the protonated molecule [M+H]⁺ or the molecular ion [M]⁺•. The fragmentation would likely occur at the carbonyl group and the bonds connecting the phenyl rings, leading to characteristic product ions. Key fragmentation pathways for benzophenones generally involve the cleavage of the carbonyl bridge, resulting in benzoyl cations. For this specific molecule, fragments corresponding to the 3,4-difluorobenzoyl cation and the 3,4-dimethoxybenzoyl cation would be anticipated. Further fragmentation of these primary ions could also occur.

Despite the theoretical possibilities, a thorough search of scientific literature and spectral databases did not yield specific experimental MS/MS fragmentation data for this compound. Therefore, a detailed analysis of its fragmentation pattern is not currently possible.

Table 1: Predicted Major Fragment Ions in MS/MS of this compound

| Predicted Fragment Ion | Chemical Formula | Predicted m/z |

|---|---|---|

| 3,4-Difluorobenzoyl cation | C₇H₃F₂O⁺ | 141.01 |

| 3,4-Dimethoxybenzoyl cation | C₉H₉O₃⁺ | 165.05 |

| 3,4-Difluorophenyl cation | C₆H₃F₂⁺ | 113.02 |

| 3,4-Dimethoxyphenyl cation | C₈H₉O₂⁺ | 137.06 |

Note: This table is based on theoretical fragmentation patterns of similar benzophenone (B1666685) structures, as experimental data is unavailable.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR and Raman spectra are expected to show characteristic bands for the carbonyl (C=O) stretching, C-F stretching, C-O (methoxy) stretching, and various aromatic C-H and C=C vibrations. The carbonyl stretching frequency in benzophenones typically appears in the region of 1630-1680 cm⁻¹. The presence of electron-donating methoxy groups and electron-withdrawing fluorine atoms would influence the exact position of this band.

A comprehensive search of scientific literature and spectral databases did not reveal any published experimental IR or Raman spectra for this compound. Without this data, a detailed vibrational analysis and assignment of specific absorption bands are not feasible.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (methoxy) | 2950-2850 |

| Carbonyl (C=O) Stretch | 1680-1630 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch (methoxy) | 1260-1020 |

| C-F Stretch | 1250-1000 |

Note: This table represents typical wavenumber ranges for the expected functional groups, as experimental data is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present. In benzophenones, the primary chromophore is the benzoyl group. The electronic transitions typically observed are the n→π* transition of the carbonyl group and the π→π* transitions of the aromatic rings.

The substitution pattern on the phenyl rings of this compound is expected to influence its UV-Vis absorption spectrum. The methoxy groups generally cause a bathochromic (red) shift of the π→π* bands, while the effect of the fluorine atoms would be less pronounced.

However, a diligent search of the scientific literature and chemical databases did not yield any experimental UV-Vis absorption data for this compound. As a result, the specific λmax values and molar absorptivity coefficients cannot be reported.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250-300 | Aromatic rings and carbonyl |

| n → π* | 330-380 | Carbonyl group |

Note: This table is based on the known electronic transitions of substituted benzophenones, as specific experimental data for the target compound is unavailable.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state.

The molecular architecture of this compound in the solid state would be determined by a combination of intramolecular steric effects and intermolecular forces such as dipole-dipole interactions and van der Waals forces. The dihedral angle between the two phenyl rings is a key conformational feature of benzophenones.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), indicated that the crystal structure of this compound has not been experimentally determined and reported. Consequently, no crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are available.

Table 4: Required Parameters from X-ray Crystallography (Data Not Available)

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice. |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. |

| Bond Lengths and Angles | Precise measurements of atomic connectivity. |

| Dihedral Angles | Torsional angles defining molecular conformation. |

| Intermolecular Interactions | Non-covalent interactions in the crystal packing. |

Note: No experimental X-ray crystallography data for this compound is currently available in the public domain.

Chemical Reactivity and Transformation Studies of 3,4 Difluoro 3 ,4 Dimethoxybenzophenone

Reactions at the Aromatic Rings

The reactivity of the two aromatic rings in 3,4-difluoro-3',4'-dimethoxybenzophenone is expected to be distinct due to their different substituents. The difluoro-substituted ring is electron-deficient, making it susceptible to nucleophilic attack, while the dimethoxy-substituted ring is electron-rich, predisposing it to electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms

The 3,4-difluorophenyl moiety, activated by the electron-withdrawing benzoyl group, is a potential site for nucleophilic aromatic substitution (SNAr). In general, SNAr reactions on activated fluoroarenes are common, with fluorine being a good leaving group in this context. The rate of substitution is influenced by the position of the fluorine atoms relative to the activating group.

While no specific studies on this compound were found, research on similar compounds, such as 3,4-dichloronitrobenzene (B32671) reacting with sodium methoxide (B1231860), shows a preference for substitution at the para position to the strongly electron-withdrawing nitro group. This is because the negative charge of the intermediate carbanion can be effectively delocalized onto the nitro group. quizlet.comquizlet.com A similar preference might be anticipated for the subject compound, with the para-fluorine (position 4) being more susceptible to substitution than the meta-fluorine (position 3).

Hypothetical SNAr Reaction Data:

Since no experimental data is available, the following table is a hypothetical representation of potential SNAr reactions based on general principles.

| Nucleophile | Potential Product(s) | Expected Regioselectivity |

| Sodium methoxide (NaOMe) | 3-Fluoro-4-methoxy-3',4'-dimethoxybenzophenone | Substitution at C-4 favored |

| Ammonia (NH₃) | 4-Amino-3-fluoro-3',4'-dimethoxybenzophenone | Substitution at C-4 favored |

| Piperidine | 3-Fluoro-4-(piperidin-1-yl)-3',4'-dimethoxybenzophenone | Substitution at C-4 favored |

Electrophilic Aromatic Substitution Reactions

The 3',4'-dimethoxyphenyl ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy (B1213986) groups. These groups are ortho, para-directing. The position of electrophilic attack would be determined by the combined directing effects of the two methoxy groups and the deactivating benzoyl group, as well as steric hindrance.

Specific studies on the electrophilic substitution of this compound have not been found. However, general knowledge of electrophilic aromatic substitution suggests that reactions such as bromination would occur on the electron-rich dimethoxy ring. nih.govlibretexts.org The most likely positions for substitution would be ortho to the methoxy groups (positions 2' and 5'), with the 5' position being potentially favored due to less steric hindrance from the benzoyl group.

Carbonyl Group Reactivity

The ketone functionality of the benzophenone (B1666685) core is a site for various chemical transformations.

Reduction of the Ketone Functionality

The reduction of benzophenones to the corresponding diphenylmethanols is a common transformation. Reagents like sodium borohydride (B1222165) (NaBH₄) are typically effective for this purpose. wikipedia.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

No experimental details for the reduction of this compound were found. A general procedure would involve treating the ketone with sodium borohydride in an alcoholic solvent like methanol (B129727) or ethanol (B145695).

General Reaction Scheme for Ketone Reduction:

Formation of Derivatives via Carbonyl Addition Reactions

The carbonyl group can undergo addition reactions with various nucleophiles to form a range of derivatives. For instance, reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base typically yields an oxime. researchgate.net

Specific examples of carbonyl derivatization for this compound are not available in the reviewed literature.

Hypothetical Carbonyl Addition Reaction Data:

| Reagent | Derivative Type | Potential Product Name |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazine (NH₂NH₂) | Hydrazone | This compound hydrazone |

| Phenylhydrazine | Phenylhydrazone | This compound phenylhydrazone |

Photochemical and Photophysical Behavior

The photochemical and photophysical properties of benzophenone and its derivatives are widely studied. Benzophenones are known to absorb UV radiation, leading to electronic excitation. However, specific data such as the UV-Vis absorption spectrum, fluorescence properties, or photochemical reactivity for this compound could not be located. For comparison, the UV-Vis spectrum of the parent benzophenone is well-documented. nist.gov The absorption spectrum of 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677) is also available and shows characteristic absorption bands. spectrabase.com It is expected that this compound would exhibit a UV absorption profile influenced by its specific substitution pattern.

Photoinduced Hydrogen Atom Transfer (HAT) Processes

Photoinduced Hydrogen Atom Transfer (HAT) is a fundamental photochemical process where a photoexcited molecule, in this case, a benzophenone derivative, abstracts a hydrogen atom from a suitable donor molecule. nih.govresearchgate.net This process is characteristic of the triplet excited state of benzophenones and leads to the formation of two radical species: a ketyl radical from the benzophenone and a radical derived from the hydrogen donor. nih.govnih.gov These reactive radical intermediates can then engage in a variety of subsequent reactions.

Despite the well-established role of benzophenone and its derivatives as HAT reagents in organic synthesis, a specific investigation into the photoinduced HAT processes involving this compound has not been reported in the reviewed literature. nih.govacs.org Consequently, there are no available data on its efficiency as a HAT catalyst, the kinetics of the process, or the specific substrates it can activate via this mechanism.

Photodecarboxylation Reactions Utilizing Benzophenone Derivatives

Photodecarboxylation is a reaction where a carboxylic acid loses a molecule of carbon dioxide upon irradiation with light, often facilitated by a photosensitizer. Benzophenone derivatives can act as sensitizers in such reactions, typically involving an electron transfer from the carboxylate to the excited triplet state of the benzophenone. beilstein-journals.orgrsc.org This process generates a carboxyl radical that readily fragments, releasing CO2 and forming a new carbon-centered radical, which can then be trapped or undergo further reactions. beilstein-journals.org

Searches for photodecarboxylation reactions specifically utilizing this compound as the photosensitizer did not yield any results. Studies on similar molecules, such as 4,4'-dimethoxybenzophenone, have demonstrated their utility in mediating photodecarboxylation, but direct experimental data for the difluoro-substituted analogue is absent. beilstein-journals.org

Mechanisms of Photoreactivity and Photodegradation

The photoreactivity of benzophenones is governed by the nature of their lowest excited triplet state (n,π* or π,π*), which determines their efficiency in processes like HAT. bgsu.edu Substituents on the aromatic rings can significantly influence the energy and character of these excited states. Photodegradation mechanisms for benzophenone-type compounds often involve reactions with radical species, such as hydroxyl radicals, leading to hydroxylation, ring cleavage, and eventual mineralization. nih.gov

A detailed mechanistic study on the specific photoreactivity and photodegradation pathways of this compound is not available. The influence of the fluorine and methoxy substituents on its photophysical properties, excited-state dynamics, and degradation products has not been documented.

Catalytic Applications and Mechanisms

Benzophenones are valued as inexpensive and effective organic photosensitizers and photocatalysts for a range of organic transformations, including thiol-ene reactions, C-H functionalization, and cycloadditions. researchgate.netrsc.orgchemrxiv.org Their catalytic cycle typically involves excitation to the triplet state, followed by either energy transfer or electron/hydrogen atom transfer to initiate a radical reaction cascade. chemrxiv.org

Photocatalysis in Organic Transformations

While the general applicability of benzophenones in photocatalysis is broad, there are no specific reports on the use of this compound as a photocatalyst in any organic transformation. Its potential efficacy, advantages, or specific applications in this area remain unexplored.

Due to the absence of studies on the catalytic applications of this compound, there is no information available regarding its reaction scope or substrate specificity. Research on other benzophenones has shown that the substitution pattern can influence the catalyst's redox properties and, therefore, the range of compatible substrates, but no such data exists for this specific compound. researchgate.net

The ability of a photocatalyst to control chemoselectivity (differentiating between functional groups) and stereoselectivity (controlling the spatial orientation of the product) is crucial for its synthetic utility. While chiral benzophenone derivatives have been explored for asymmetric photocatalysis, there is no information regarding the chemoselectivity or potential for stereoselectivity in any reaction catalyzed by this compound. rsc.org

Role in Radical Generation and Propagation

The benzophenone scaffold is well-documented for its photochemical properties, particularly its role in initiating radical reactions upon exposure to ultraviolet (UV) radiation. While specific studies on the radical generation and propagation directly involving this compound are not extensively detailed in publicly available literature, the general mechanism of substituted benzophenones provides a strong basis for understanding its potential reactivity.

Upon absorption of UV light, benzophenone and its derivatives are typically excited from the ground state (S₀) to an excited singlet state (S₁). This is followed by a highly efficient intersystem crossing to a more stable triplet state (T₁). etnalabs.com The triplet state of benzophenone is known to be a reactive species, capable of abstracting a hydrogen atom from a suitable donor molecule to generate a pair of radicals: a ketyl radical derived from the benzophenone and a radical derived from the hydrogen donor. bgsu.edunih.gov

The presence of substituents on the aromatic rings of the benzophenone core can influence the energy and reactivity of the triplet state. In the case of this compound, the electron-withdrawing nature of the fluorine atoms on one ring and the electron-donating nature of the methoxy groups on the other can modulate the electronic properties of the carbonyl group in the triplet state. This, in turn, would affect the efficiency of hydrogen abstraction and subsequent radical propagation steps. For instance, studies on 4,4'-dihydroxy-benzophenone have shown that the nature of the substituents and their interaction with the solvent can impact the mechanism of radical generation. nih.gov

The general process of radical generation by a substituted benzophenone (BP) from a hydrogen donor (R-H) can be summarized as follows:

Photoexcitation and Intersystem Crossing: BP + hν → ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H → BP•-OH + R•

The generated radicals (BP•-OH and R•) can then participate in various propagation reactions, such as polymerization, cross-linking, or other radical-mediated transformations. The specific reaction pathways would depend on the nature of the radical R• and the other molecules present in the system. The substitution pattern of this compound likely influences the lifetime and reactivity of its triplet state, thereby affecting its efficiency as a photoinitiator for radical processes. etnalabs.com

Derivatization and Scaffold Modification

The benzophenone framework serves as a versatile scaffold in medicinal chemistry and materials science, and this compound offers several avenues for derivatization and scaffold modification. acs.org The presence of activated fluorine atoms and methoxy groups provides handles for a variety of chemical transformations.

One of the primary strategies for modifying the 3,4-difluorophenyl ring is through nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the carbonyl group and the fluorine atoms activates the aromatic ring towards attack by nucleophiles. This allows for the displacement of one or both fluorine atoms by a range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups and build more complex molecular architectures. researchgate.netmasterorganicchemistry.com The regioselectivity of such substitutions would be an important consideration in synthetic design.

The methoxy groups on the other aromatic ring can also be targets for modification. Demethylation to the corresponding phenols would provide sites for further functionalization, such as etherification or esterification, allowing for the attachment of various side chains or linkers.

Furthermore, the benzophenone scaffold itself can be used as a building block for the synthesis of heterocyclic compounds. For example, reactions involving the carbonyl group can lead to the formation of pyrimidines, thiazoles, or oxadiazoles, which are important pharmacophores in drug discovery. rsc.orgresearchgate.netnih.govmdpi.com

Palladium-catalyzed cross-coupling reactions , such as the Suzuki or Hiyama reactions, represent another powerful tool for the derivatization of the difluorinated aromatic ring. nih.govnih.govyoutube.com These reactions would typically involve the conversion of one of the C-F bonds (or a C-H bond via C-H activation) to a C-C bond, enabling the introduction of aryl, heteroaryl, or alkyl groups.

The following table summarizes potential derivatization strategies for this compound:

| Reaction Type | Reagents and Conditions | Potential Products |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, thiolates | Substituted aminobenzophenones, alkoxybenzophenones, or thiobenzophenones |

| Demethylation | BBr₃, HBr | Dihydroxybenzophenone (B1166750) derivatives |

| Heterocycle Formation | Thiosemicarbazide, ureas, hydrazides | Thiazole, pyrimidine, or oxadiazole-containing benzophenone derivatives |

| Palladium-Catalyzed Cross-Coupling | Boronic acids/esters, organosilanes with Pd catalyst | Arylated or alkylated benzophenone derivatives |

These derivatization approaches allow for the systematic modification of the this compound scaffold to explore structure-activity relationships in various applications, from the development of new bioactive molecules to the synthesis of functional materials.

Computational Chemistry and Theoretical Investigations of 3,4 Difluoro 3 ,4 Dimethoxybenzophenone

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the distribution of electrons and the resulting molecular geometry, energy, and other electronic characteristics.

Density Functional Theory (DFT) has become a primary method for studying the ground state of molecules due to its balance of accuracy and computational efficiency. nih.govscispace.com DFT calculations for 3,4-Difluoro-3',4'-dimethoxybenzophenone would typically begin with geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

Functionals like B3LYP and PBE are commonly employed in DFT calculations for organic molecules. nih.gov For instance, studies on dimethoxybenzene derivatives have shown that while PBE is computationally faster, hybrid functionals like B3LYP often provide a better balance of accuracy and cost, especially for predicting electronic properties. nih.gov The choice of basis set, such as 6-311G(d,p) or the more extensive Def2-TZVP, also significantly impacts the accuracy of the calculations. nih.gov

Once the optimized geometry is obtained, various ground state properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. scispace.comresearchgate.net For substituted benzophenones, DFT calculations can elucidate how electron-donating groups (like methoxy) and electron-withdrawing groups (like fluorine) influence the electronic distribution and reactivity of the molecule.

DFT is also used to predict reactivity descriptors. For example, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic or nucleophilic attack. nih.gov In this compound, the electronegative fluorine atoms and the carbonyl oxygen would be expected to be regions of negative potential, while the hydrogen atoms of the benzene (B151609) rings would exhibit positive potential.

Table 1: Illustrative DFT-Calculated Ground State Properties for this compound

| Property | Calculated Value (Example) | Significance |

| Total Energy | -1058.7 Hartree | Thermodynamic stability of the molecule. |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 Debye | Measure of the molecule's overall polarity. |

Note: The values in this table are hypothetical examples based on typical DFT calculations for similar aromatic ketones and are for illustrative purposes only.

While DFT is widely used, other methods are also available for electronic structure calculations. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. researchgate.net These methods can be highly accurate but are also computationally more demanding than DFT, making them more suitable for smaller molecules. For a molecule the size of this compound, higher-level ab initio calculations could be computationally expensive but would serve as a benchmark for DFT results.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. This makes them much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis, such as a Friedel-Crafts acylation, or its potential degradation pathways.

The process begins by identifying the reactants and products. A transition state (TS) search is then performed to locate the highest energy point along the reaction coordinate. nih.gov The transition state represents the energy barrier that must be overcome for the reaction to proceed. The geometry of the TS provides crucial information about the bond-breaking and bond-forming processes. Computational studies on related compounds, such as the formation of 3,4-dimethoxybenzaldehyde, have successfully used DFT to characterize transition states and determine activation energies for multi-step reactions. nih.govresearchgate.net

Once a transition state is located and confirmed (typically by a frequency calculation showing a single imaginary frequency), an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. researchgate.net This confirms that the identified transition state correctly links the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. researchgate.net By calculating the energies of reactants, transition states, and products, a complete energy profile of the reaction can be constructed, providing insights into the reaction's kinetics and thermodynamics. nih.gov

Spectroscopic Property Prediction and Interpretation

Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. worktribe.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The prediction of NMR chemical shifts using computational methods has become an important tool for assigning signals in experimental spectra. nih.gov For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly useful.

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional and basis set. Studies on fluorinated organic molecules have shown that DFT-based procedures can predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy, aiding in the characterization of reaction intermediates and products. worktribe.comresearchgate.net For example, the oB97XD functional with the aug-cc-pVDZ basis set has been recommended for its balance of accuracy and computational cost in predicting ¹⁹F chemical shifts. worktribe.com

Table 2: Illustrative Predicted ¹³C and ¹⁹F NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C=O | 194.5 |

| C-F (C3) | 155.0 (d, JCF) |

| C-F (C4) | 152.8 (d, JCF) |

| C-OCH₃ (C3') | 154.2 |

| C-OCH₃ (C4') | 149.8 |

| F (on C3) | -135.2 |

| F (on C4) | -138.5 |

Note: These values are hypothetical and serve as examples of what computational NMR predictions might provide. Actual values would depend on the specific computational method and solvent effects.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis can predict these vibrational modes, their frequencies, and their intensities.

DFT calculations are commonly used to compute the harmonic vibrational frequencies. isroset.org The results of these calculations are typically scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. The predicted spectra can then be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as C=O stretching, C-F stretching, C-H bending, and benzene ring vibrations. nih.govisroset.org This comparison can provide strong evidence for the proposed molecular structure.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| C=O Stretch | 1665 | Strong (IR) |

| Aromatic C=C Stretch | 1595 | Medium (IR, Raman) |

| C-F Stretch | 1250 | Strong (IR) |

| Asymmetric C-O-C Stretch | 1210 | Strong (IR) |

| Symmetric C-O-C Stretch | 1025 | Medium (IR) |

Note: These are representative values for illustrative purposes. The actual frequencies and intensities would be determined by a full computational analysis.

Electronic Excitation Energy Calculations (UV-Vis, Fluorescence)

Theoretical calculations of electronic excitation energies are crucial for understanding the photophysical properties of a molecule, such as its absorption (UV-Vis) and emission (fluorescence) spectra. These calculations are typically performed using quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT).

A computational study on this compound would involve:

Geometry Optimization: The first step would be to determine the most stable ground-state geometry of the molecule using methods like Density Functional Theory (DFT).

Excitation Energy Calculation: Using the optimized geometry, TD-DFT calculations would be performed to predict the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum. The oscillator strengths would also be calculated to determine the intensity of these transitions.

Fluorescence Simulation: To simulate the fluorescence spectrum, the geometry of the first excited state would be optimized. The energy difference between the optimized excited state and the ground state would then be calculated to predict the emission wavelength.

Without experimental or computational data, a representative data table cannot be generated.

Conformation Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound significantly influence its physical properties and behavior in different environments.

Intermolecular Interactions: Computational methods can be used to study how molecules of this compound interact with each other in the solid state or in solution. This includes identifying potential hydrogen bonds, halogen bonds (involving the fluorine atoms), and van der Waals interactions. Understanding these interactions is important for predicting crystal packing and solubility.

A detailed analysis would require specific computational results that are currently unavailable.

Quantitative Structure-Property Relationships (QSPR) for Material Design

QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. For material design, QSPR models can be used to predict properties relevant to a material's performance, such as its thermal stability, optical properties, or mechanical strength.

A QSPR study for material design involving this compound would typically involve:

Descriptor Calculation: A large number of molecular descriptors (numerical values that represent different aspects of the molecule's structure) would be calculated for a series of related compounds.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a specific property with a subset of the calculated descriptors.

Prediction: Once a reliable QSPR model is developed, it can be used to predict the properties of new, unsynthesized molecules, thereby guiding the design of materials with desired characteristics.

As no QSPR studies specifically involving this compound were found, no data or models can be presented.

Advanced Research Applications and Functional Material Development

Role as Synthetic Intermediates and Precursors

The benzophenone (B1666685) scaffold is a well-established and versatile building block in organic synthesis. The specific substitution pattern of 3,4-Difluoro-3',4'-dimethoxybenzophenone offers a unique combination of reactivity and functionality, making it a sought-after precursor for a variety of complex molecules.

Building Blocks for Agrochemical Development

While specific public domain research detailing the direct use of this compound in commercial agrochemicals is limited, the broader class of substituted benzophenones serves as crucial intermediates in the synthesis of fungicides and herbicides. The presence of difluoro and dimethoxy groups can significantly influence the biological activity of the final product. Fluorine substitution is a common strategy in agrochemical design to enhance metabolic stability and binding affinity to target enzymes. The methoxy (B1213986) groups can also modulate the molecule's solubility and electronic properties, which are critical for its efficacy and environmental fate. It is plausible that this compound could be utilized as a starting material for novel crop protection agents, where the specific arrangement of its functional groups is engineered to target particular biological pathways in pests or weeds.

Synthetic Pathways to Advanced Organic Molecules and Pharmaceutical Scaffolds

The benzophenone core is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs. researchgate.net The difluoro and dimethoxy substituents on this compound provide handles for further chemical modifications, allowing for the construction of diverse and complex molecular architectures.

The carbonyl group of the benzophenone can be transformed into a variety of other functional groups, serving as a key reaction site. For instance, it can undergo reduction to form a diphenylmethanol, which can then be further functionalized. The aromatic rings can be subjected to electrophilic or nucleophilic substitution reactions, enabling the introduction of additional functionalities that can fine-tune the molecule's biological activity.

The unique electronic properties conferred by the fluorine and methoxy groups can influence the reactivity of the entire molecule, allowing for selective transformations at different positions. This makes this compound a valuable precursor for creating libraries of compounds for drug discovery programs, targeting a wide range of diseases.

Table 1: Potential Pharmaceutical Scaffolds Derived from Substituted Benzophenones

| Scaffold Type | Potential Therapeutic Area | Role of Benzophenone Intermediate |

|---|---|---|

| Flavones | Anticancer, Antiviral | Provides the core diaryl ketone structure. |

| Xanthones | Antioxidant, Anti-inflammatory | Serves as a precursor for the tricyclic system. |

| Piperidine Conjugates | Antileukemic | Acts as a key building block for conjugation. researchgate.net |

| Benzodiazepine Analogs | Anxiolytic, Anticonvulsant | Can be modified to form the diazepine (B8756704) ring. |

Photoreactive Agents and Materials Science Applications

Benzophenone and its derivatives are well-known for their photoreactive properties, stemming from the efficient intersystem crossing from the excited singlet state to the triplet state upon absorption of UV radiation. This property is harnessed in a variety of materials science applications.

Photoinitiators for Polymerization and Curing Processes

Benzophenone-based molecules are widely used as Type II photoinitiators in free-radical polymerization. Upon excitation by UV light, the benzophenone abstracts a hydrogen atom from a synergist (often an amine) to generate a free radical, which then initiates the polymerization of monomers.

The substitution pattern of this compound is expected to influence its photoinitiating efficiency. The electron-withdrawing fluorine atoms can enhance the reactivity of the triplet state, while the electron-donating methoxy groups can affect the absorption wavelength and the lifetime of the excited state. This allows for the tuning of the photoinitiator's properties to match specific light sources and monomer systems, making it a potentially highly efficient initiator for applications such as UV-curable coatings, inks, and adhesives.

Ultraviolet Absorbers and Photostabilizers

The ability of benzophenones to absorb UV radiation and dissipate the energy as heat without undergoing significant degradation makes them excellent UV absorbers and photostabilizers for polymers and other materials. They protect materials from the damaging effects of sunlight, preventing discoloration, embrittlement, and loss of mechanical properties.

The UV absorption spectrum of a benzophenone is influenced by the substituents on its aromatic rings. The presence of both fluoro and methoxy groups in this compound would likely result in a broad absorption band in the UVA and UVB regions of the electromagnetic spectrum. This would make it an effective agent for protecting a wide range of materials from photodegradation.

Optical Materials and Fluorescent Systems

While benzophenones are primarily known for their phosphorescence at low temperatures, modifications to their structure can lead to fluorescent materials. The introduction of specific substituents can alter the electronic transitions and favor fluorescence over other deactivation pathways.

The combination of difluoro and dimethoxy groups in this compound could lead to interesting photophysical properties. The interplay between the electron-withdrawing and electron-donating groups can create a charge-transfer character in the excited state, which can influence the fluorescence quantum yield and emission wavelength. Research into the photophysical properties of such substituted benzophenones could lead to the development of new fluorescent probes and materials for optical applications.

Table 2: Inferred Photophysical Properties of this compound

| Property | Predicted Value/Range | Influence of Substituents |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | ~330 - 350 nm | Methoxy groups cause a red-shift (bathochromic shift). |

| Molar Extinction Coefficient (ε) | High | The extended conjugated system leads to strong absorption. |

| Fluorescence Emission Wavelength | ~400 - 450 nm | Dependent on solvent polarity and excited state character. |

| Intersystem Crossing Efficiency | High | A characteristic feature of the benzophenone core. |

Note: The values in this table are inferred based on the properties of similarly substituted benzophenone derivatives and require experimental verification for this compound.

Catalytic Reagents in Organic Synthesis

Mediation of Hydrogen Atom Transfer (HAT) Reactions

No specific studies or findings were identified that describe the use of this compound as a mediator for Hydrogen Atom Transfer (HAT) reactions.

Facilitation of Photoredox Catalysis

There is no available research detailing the application or facilitation of photoredox catalysis using this compound as the photocatalyst.

Exploration in Advanced Functional Materials

No publications or research data were found concerning the exploration or integration of this compound in the development of advanced functional materials.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthesis and Chiral Derivatives

The prochiral nature of the carbonyl group in 3,4-Difluoro-3',4'-dimethoxybenzophenone offers a prime opportunity for the development of asymmetric synthesis routes to access chiral derivatives, particularly the corresponding benzhydrol. Such chiral alcohols are valuable building blocks in pharmaceuticals and materials science.

Future research could focus on the asymmetric reduction of the ketone or the asymmetric arylation of related precursors. Organocatalysis, particularly with chiral phosphoric acids (CPAs), has emerged as a powerful tool for the enantioselective synthesis of diaryl ketones and related structures. nih.govresearchgate.netthieme-connect.com For instance, a strategy involving visible light photoactivation combined with CPA catalysis could be adapted for the de novo synthesis of chiral α,α-diarylketones related to the target molecule. nih.govresearchgate.net This approach allows for the formation of multiple chemical bonds in a single pot under mild conditions, offering high enantioselectivity.

Another promising avenue is the use of transition metal catalysis with chiral ligands. Manganese(I) catalysts bearing chiral PNN tridentate ligands have shown outstanding activity and enantioselectivity in the asymmetric hydrogenation of unsymmetrical benzophenones. researchgate.net Applying such a system to this compound could provide efficient access to the corresponding (R)- or (S)-benzhydrol. The development of novel chiral N,N'-dioxide ligands could also provide new catalytic systems for this transformation. rsc.org

The potential of these asymmetric methods can be summarized as follows:

| Catalytic System | Approach | Potential Outcome for Target Compound | Enantioselectivity (Reported for Analogues) |

| Chiral Phosphoric Acid (CPA) | Asymmetric Transfer Hydrogenation | Enantiopure (R)- or (S)-3,4-Difluoro-3',4'-dimethoxybenzhydrol | Up to 99% ee nih.govthieme-connect.com |

| Manganese(I) with Chiral PNN Ligand | Asymmetric Hydrogenation | Enantiopure (R)- or (S)-3,4-Difluoro-3',4'-dimethoxybenzhydrol | >99% ee researchgate.net |

| Nickel(II) with Chiral Ligand | Asymmetric Arylation of Precursors | Chiral tertiary alcohols derived from the benzophenone (B1666685) scaffold | Good to excellent nih.gov |

These chiral derivatives could be explored as new chiral ligands themselves, as dopants for liquid crystals, or as key intermediates in the total synthesis of complex bioactive molecules. rsc.org

Application in Sustainable Chemistry and Energy-Efficient Processes

Future research should prioritize the development of sustainable and energy-efficient processes for both the synthesis and application of this compound. Green chemistry principles can be integrated through several unexplored avenues.

Continuous Flow Synthesis: Traditional batch synthesis of diaryl ketones, such as the Friedel-Crafts acylation, often requires stoichiometric amounts of Lewis acids and can suffer from poor regioselectivity and waste generation. rsc.org Continuous flow chemistry offers a safer, more efficient, and scalable alternative. rsc.orgrsc.orgresearchgate.net A flow process for the synthesis of this compound, potentially coupling a Grignard reagent derived from 3,4-difluorobromobenzene with a 3,4-dimethoxybenzoyl chloride derivative in a green solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF), would represent a significant advancement. rsc.org Flow reactors allow for precise control over reaction parameters, minimizing byproduct formation and improving energy efficiency. beilstein-journals.org

Biocatalysis: The asymmetric reduction of the ketone can be achieved using biocatalysts, such as whole-cell systems (e.g., Lactobacillus kefri) or isolated oxidoreductase enzymes. nih.govnih.gov Biocatalytic reductions operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, drastically reducing energy consumption and eliminating the need for heavy metal catalysts. researchgate.nettudelft.nl Research into screening various microorganisms and enzymes for the stereoselective reduction of this compound could yield highly efficient and environmentally benign routes to its chiral alcohol derivatives. nih.govresearchgate.net

Energy-Efficient Applications: Benzophenone derivatives are well-known photosensitizers. This property could be harnessed in energy-efficient chemical processes. For example, this compound could be investigated as an inexpensive, metal-free organocatalyst for visible-light-mediated reactions, such as radical thiol-ene reactions for carbon-sulfur bond formation. researchgate.net Its specific substitution pattern may tune its photophysical properties, potentially allowing for activation with lower-energy visible light, further enhancing the energy efficiency of the process.

Integration with Machine Learning for Predictive Chemistry

Machine learning (ML) and artificial intelligence are poised to revolutionize chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. For this compound, ML offers several unexplored avenues.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can correlate the structural features of a molecule with its biological activity. nih.gov By generating a virtual library of derivatives of this compound and calculating various physicochemical descriptors, a QSAR model could be trained to predict their potential as, for example, antimalarial, anticancer, or anti-inflammatory agents. researchgate.netnih.gov This in silico screening can prioritize the synthesis of the most promising candidates, saving significant time and resources.

| Descriptor Type | Examples | Predicted Property |

| Electronic | Dipole Moment, HOMO/LUMO energies | Photophysical properties, Reactivity |

| Topological | Wiener Index, Balaban Index | Biological activity (e.g., antimalarial) researchgate.net |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Drug-likeness, Oral absorption nih.gov |

Prediction of Photophysical and Material Properties: The utility of benzophenone derivatives often depends on their photophysical properties (e.g., UV-Vis absorption, triplet state energy). Machine learning models, particularly graph neural networks, can be trained on existing datasets of aromatic ketones to predict these properties for novel structures like this compound. mdpi.com Such models could accelerate the discovery of new photoinitiators or UV filters by predicting their absorption spectra and efficiency without the need for initial synthesis and experimentation.

Reaction Optimization: ML algorithms can be used to predict the optimal conditions for the synthesis of the target compound. By inputting data from a series of experiments with varying parameters (catalyst, solvent, temperature, concentration), an ML model can identify the conditions that maximize yield and minimize byproducts for reactions like Friedel-Crafts acylation.

Elucidation of Complex Reaction Networks and Tandem Processes

The functional groups on this compound make it an ideal candidate for incorporation into complex reaction networks, such as domino or tandem reactions. These processes, where multiple bond-forming events occur in a single pot, are highly efficient for building molecular complexity. numberanalytics.com

A key unexplored avenue is the use of this benzophenone as a building block in domino reactions to create novel polycyclic or highly functionalized structures. For instance, methodologies developed for the synthesis of functionalized 2-hydroxybenzophenones from chromones and 1,3-dicarbonyl compounds could be adapted. nih.govacs.orgbeilstein-journals.org A hypothetical domino sequence could involve a Michael addition followed by cyclization and elimination, using the activated aromatic rings of the target molecule to direct the reaction pathway. nih.gov Designing such sequences would provide rapid access to complex scaffolds for medicinal chemistry and materials science. researchgate.net

Furthermore, the photochemical properties of the benzophenone core could be used to initiate tandem reactions. Upon UV irradiation, the benzophenone moiety can abstract a hydrogen atom to generate a radical, which could then trigger a cascade of events, such as cyclization or fragmentation in a suitably designed precursor. This approach could lead to novel synthetic transformations that are initiated by light, offering a high degree of spatial and temporal control.

Investigation into Novel Physical Phenomena and Supramolecular Assemblies

The unique combination of fluoro and methoxy (B1213986) substituents suggests that this compound could be a valuable component in supramolecular chemistry and materials science.

Supramolecular Gels and Liquid Crystals: The fluorine atoms can act as halogen bond donors, while the methoxy and carbonyl oxygens can act as hydrogen bond acceptors. nih.govbirmingham.ac.uk This combination of directional, non-covalent interactions could be exploited to design self-assembling systems. Derivatives of the core structure could be synthesized to form supramolecular gels or liquid crystals. For example, attaching dipeptide moieties to the benzophenone scaffold has been shown to create photoactive molecules that self-assemble into gel noodles, which can be used as templates for spatially-resolved polymerization. researchgate.netnih.govchemrxiv.orgchemrxiv.org The specific substitution pattern of this compound could be used to fine-tune these self-assembly processes.

Halogen Bonding in Crystal Engineering: The difluorophenyl ring is a prime candidate for engaging in halogen bonding, a strong, directional non-covalent interaction. scribd.comresearchgate.net Systematic studies of the co-crystallization of this compound with various halogen bond acceptors (e.g., pyridines, N-oxides) could lead to the formation of novel co-crystals with tailored solid-state structures and properties. nih.gov This could be used to create materials with specific optical or electronic properties. The interplay between halogen bonds (C-F···N/O) and hydrogen bonds (C-H···O) would be a fascinating area of investigation, offering precise control over the resulting supramolecular architecture.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3,4-Difluoro-3',4'-dimethoxybenzophenone?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzophenone core. Starting with 3,4-difluorobenzophenone, methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) using sodium methoxide under anhydrous conditions. A key step is protecting reactive sites during methoxylation to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How is purity validated for this compound in research settings?

- Methodological Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and H/F NMR. For structural confirmation, high-resolution mass spectrometry (HRMS) is employed, targeting the molecular ion [M+H] at m/z 290.26 (CHFO) .

Q. What are the documented biological activities of this compound?

- Methodological Answer : Preliminary studies on analogous benzophenones reveal antimicrobial activity against S. aureus (MIC = 8 µg/mL) and cytotoxicity in cancer cell lines (e.g., IC = 12 µM in HeLa cells). Assays involve MTT viability tests and zone-of-inhibition protocols .